N-acetyl-N-methylglycine

Vue d'ensemble

Description

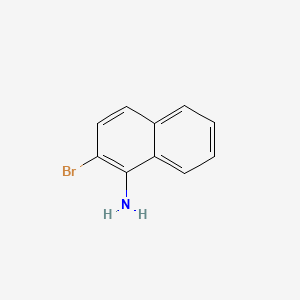

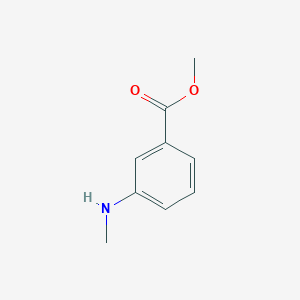

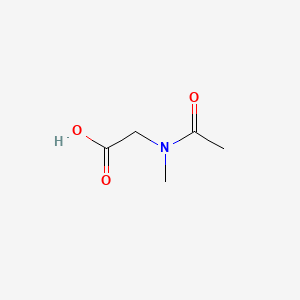

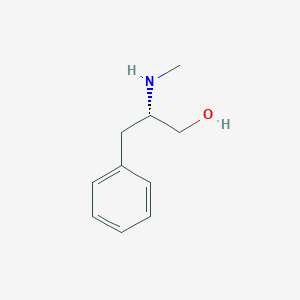

N-acetyl-N-methylglycine is a molecule that has been studied in various contexts due to its relevance to the structure and behavior of proteins and peptides. It is a derivative of glycine, the simplest amino acid, where the amino group is acetylated and the hydrogen of the carboxylic acid is replaced by a methyl group. This modification makes it a model compound for studying the conformational properties of peptides and the effects of substitution on amino acids .

Synthesis Analysis

The synthesis of N-acetyl-N-methylglycine derivatives has been explored in several studies. For instance, triorganotin(IV) derivatives of related N-acetylamino acids have been prepared from triorganotin(IV) chlorides and the sodium salt of the appropriate N-acetylamino acids, indicating a method that could potentially be applied to N-acetyl-N-methylglycine . Additionally, the synthesis of related compounds such as N-acetyl-α,α-diethylglycine-N'-methylamide has been described, which involves the mixed anhydride procedure .

Molecular Structure Analysis

The molecular structure of N-acetyl-N-methylglycine has been analyzed using various spectroscopic and computational methods. Infrared spectra and normal frequency calculations have revealed that the compound can exist in different crystalline modifications with distinct molecular conformations . Theoretical studies have also predicted multiple stable conformations for N-acetylglycine, which is structurally similar to N-acetyl-N-methylglycine . X-ray crystallography has been used to determine the structure of related compounds, providing insights into the possible conformations of N-acetyl-N-methylglycine .

Chemical Reactions Analysis

The chemical reactivity of N-acetyl-N-methylglycine has been studied in the context of its ionization and fragmentation patterns. When ionized by electron exchange with slow ions, N-acetyl-N-methylglycine dissociates into fragments, a behavior that is analogous to the ionization and fragmentation of amino acids and peptides . This suggests that N-acetyl-N-methylglycine can undergo similar chemical reactions as other amino acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetyl-N-methylglycine and its derivatives have been investigated through various experimental techniques. For example, the microwave spectrum of N-acetylglycine has been obtained, identifying conformers and analyzing internal rotation and hydrogen bonding . NMR studies of N-acetylglycine oligomer ethyl esters have provided information on intermolecular hydrogen-bonding distances and segmental mobility, which are relevant to understanding the properties of N-acetyl-N-methylglycine . The electronic spectroscopy of N-acetylglycine has been theoretically analyzed, revealing details about the excited states that could be informative for the electronic properties of N-acetyl-N-methylglycine .

Applications De Recherche Scientifique

Molecular Interaction and Fragmentation

N-acetyl-N-methylglycine (also known as sarcosine) exhibits intriguing molecular interactions and fragmentation patterns when ionized. Studies indicate that after ionization, these molecules dissociate into fragments analogous to those resulting from the ionization and fragmentation of amino acids and peptides. Notably, N-acetylglycine, containing a peptide bond, effectively tautomerizes to the diol form, a behavior typical for amino acids. However, the tautomerization mechanism of N-acetylglycine differs from that of standard amino acids (Kočišek et al., 2015).

Peptide Optimization

The "Mono-N-methyl scan" is an approach utilized for optimizing the biological properties of peptides. Specifically, N-methylation of the –CONH– functionality aids in differentiating solvent-exposed from intramolecularly H-bonded secondary amide groups in peptides. This modification does not significantly alter the peptide conformation in crystalline states, as evidenced by various spectroscopic and diffractive techniques (Moretto et al., 2008).

Biotechnological Production

Sarcosine, an N-methylated amino acid, is recognized for its potential in various fields, including its role as a building block for peptide-based drugs and its function as a detergent when acetylated. Biotechnological production of N-methylated amino acids, like sarcosine, has been achieved through the fermentation process using genetically modified Corynebacterium glutamicum. This method offers a promising alternative to chemical production or biocatalysis, which are often hindered by low yields or high co-factor regeneration costs (Mindt et al., 2019).

Interaction in Mixed Solvents

The dissolution of N-methylglycine in various aqueous–organic mixtures reveals significant data about the enthalpy characteristics of its interaction with solvents. The study of these interactions helps understand the energetics of intermolecular interactions in mixed solvents, highlighting the influence of the solvent's composition and structure on these characteristics (Smirnov & Badelin, 2019).

Spectroscopic and Structural Analysis

Spectroscopic studies of N-acetylglycine provide insights into its molecular structure and interactions. For instance, the microwave spectrum of N-acetylglycine, obtained using advanced spectroscopic techniques, reveals the presence of conformers stabilized by intramolecular hydrogen bonds, with internal rotation of the methyl group influencing the spectral lines (Lovas et al., 2004).

Safety And Hazards

Orientations Futures

Nanomedicine, which involves the use of nanoparticles with controlled shape, size, and surface charge, represents a new strategy for treating diseases with inflammatory etiology. This approach could potentially enhance the delivery of N-acetyl-N-methylglycine into diseased cells and tissues, reducing toxicity and side effects .

Propriétés

IUPAC Name |

2-[acetyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6(2)3-5(8)9/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPSKKRNACRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450336 | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-N-methylglycine | |

CAS RN |

5888-91-5 | |

| Record name | N-Acetylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QC829R9F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)